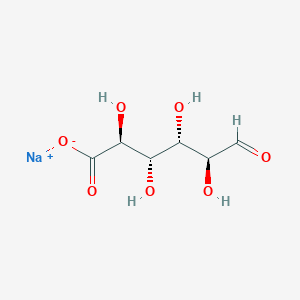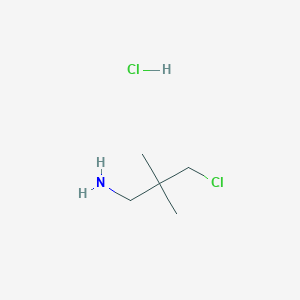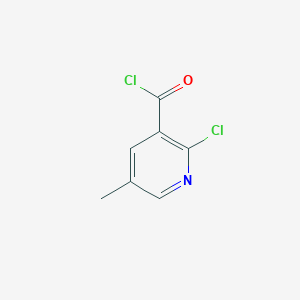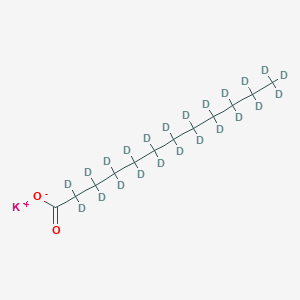
Octahydrobenzofuran-3-amine hydrochloride
Vue d'ensemble
Description
Octahydrobenzofuran-3-amine hydrochloride is a chemical compound with the CAS Number: 1820615-43-7 . It has a molecular weight of 177.67 and is available in solid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H15NO.ClH/c9-7-5-10-8-4-2-1-3-6 (7)8;/h6-8H,1-5,9H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis
Amines, including this compound, are known to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . Amines also react with acids to form salts soluble in water .Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 177.67 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Mécanisme D'action
The mechanism of action of octahydrobenzofuran-3-amine hydrochloride involves its binding to the serotonin 5-HT2A receptor, which is a G protein-coupled receptor. This binding results in the activation of various intracellular signaling pathways, leading to changes in neuronal activity and neurotransmitter release. The exact mechanisms by which this compound exerts its therapeutic effects are still being studied, but it is believed to involve the modulation of various neurotransmitter systems such as serotonin, dopamine, and glutamate.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter release, neuronal activity, and gene expression. Studies have shown that this compound can enhance the activity of the prefrontal cortex, which is involved in higher cognitive functions such as decision-making, working memory, and attention. It has also been found to modulate the activity of the amygdala, which is involved in emotional processing and fear conditioning.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using octahydrobenzofuran-3-amine hydrochloride in lab experiments is its selectivity for the serotonin 5-HT2A receptor, which allows for more precise modulation of this receptor compared to other compounds. However, one limitation of this compound is its relatively low potency, which may require higher concentrations to achieve desired effects. Additionally, the exact mechanisms by which this compound exerts its effects are still being studied, which may limit its potential applications.
Orientations Futures
There are several potential future directions for research on octahydrobenzofuran-3-amine hydrochloride. One area of interest is the development of more potent analogs of this compound, which may have greater therapeutic potential. Additionally, further studies are needed to elucidate the exact mechanisms by which this compound exerts its effects, which may lead to the development of more targeted therapies for various psychiatric disorders. Finally, the potential applications of this compound in other areas such as pain management and addiction treatment should also be explored.
Applications De Recherche Scientifique
Octahydrobenzofuran-3-amine hydrochloride has been studied for its potential therapeutic applications, particularly in the field of neuroscience. This compound has been found to act as a selective agonist of the serotonin 5-HT2A receptor, which is involved in various physiological processes such as mood regulation, perception, and cognition. Studies have shown that this compound can modulate the activity of this receptor, leading to potential therapeutic effects in the treatment of various psychiatric disorders such as depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-7-5-10-8-4-2-1-3-6(7)8;/h6-8H,1-5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNDBBGQVRIDEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(CO2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[(2-Chlorophenyl)methyl]pyrazol-4-ol](/img/structure/B1458370.png)





![[3-(Ethanesulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1458378.png)